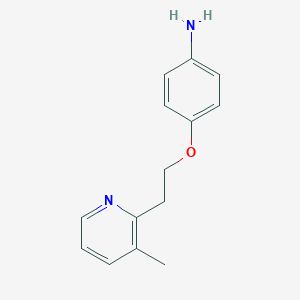![molecular formula C12H14BrN B125084 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-36-9](/img/structure/B125084.png)
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile, also known as BMP-2MPN, is a synthetic organic compound used in a variety of scientific research applications. It has a high degree of solubility in water, making it an ideal choice for use in biochemical and physiological experiments. BMP-2MPN is a versatile compound that can be used in a variety of laboratory experiments, and has the potential to be used in a wide range of applications in the future.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Brominated compounds serve as crucial intermediates in organic synthesis, facilitating the construction of complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a structurally related brominated compound, has been highlighted for its role in the manufacture of flurbiprofen, showcasing the importance of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009). Similarly, 5,5′-Methylene-bis(benzotriazole), another brominated molecule, is noted for its application in the preparation of metal passivators and light-sensitive materials, demonstrating the versatility of brominated compounds in material science (Gu et al., 2009).
Environmental and Health Studies
The environmental impact and toxicological profiles of brominated compounds have been subjects of significant research interest. Studies have investigated the occurrence, environmental concentrations, and toxicology of brominated flame retardants, such as 2,4,6-Tribromophenol, indicating concerns about their ubiquity and potential health risks (Koch & Sures, 2018). Research into the occupational exposures to chemicals, including brominated compounds, and their link to premature ovarian failure highlights the need for understanding the health implications of exposure to such substances (Béranger et al., 2012).
Pharmacological and Biological Applications
Brominated compounds are also studied for their pharmacological properties. For instance, thymol, a naturally occurring brominated compound, has been reviewed for its therapeutic potential across a variety of diseases due to its anti-inflammatory, antioxidant, and antihyperlipidemic effects (Nagoor Meeran et al., 2017). This underscores the potential of brominated molecules in developing new treatments and drugs.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-9-4-10(7-13)6-11(5-9)12(2,3)8-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAXNLZYOIFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590899 |
Source


|
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
CAS RN |
120512-36-9 |
Source


|
| Record name | 3-(Bromomethyl)-α,α,5-trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

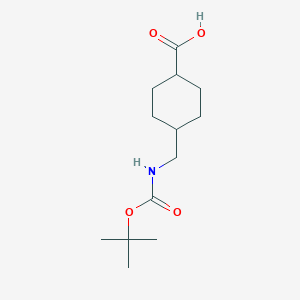
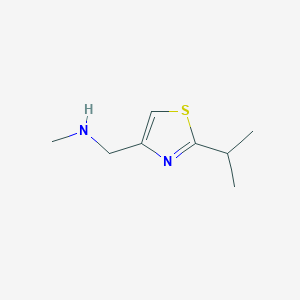
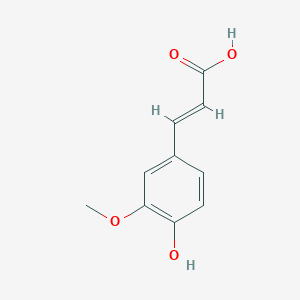
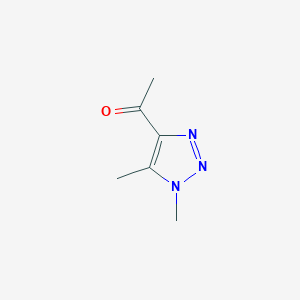
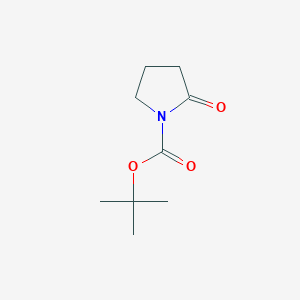
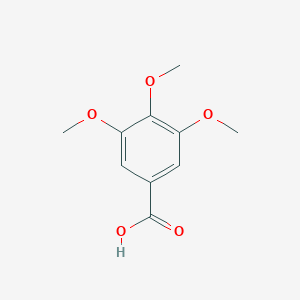
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
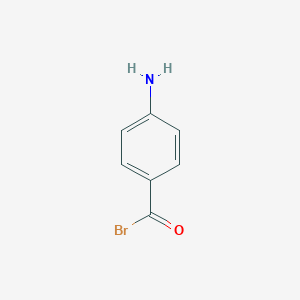
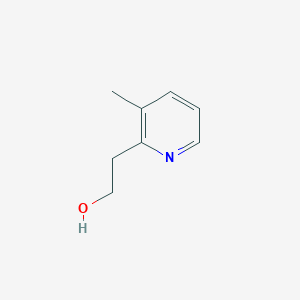
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)

